molecular formula C5H7NO3 B12864829 4-amino-4,5-dihydrofuran-2-carboxylic Acid

4-amino-4,5-dihydrofuran-2-carboxylic Acid

Cat. No.: B12864829
M. Wt: 129.11 g/mol
InChI Key: VFERKVPEPDAXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-4,5-dihydrofuran-2-carboxylic acid (S-ADFA) is a mechanism-based, suicide inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT) . GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the degradation of the inhibitory neurotransmitter GABA, and is a validated target for the treatment of neurological disorders such as epilepsy and addiction . Research indicates that S-ADFA irreversibly inactivates GABA-AT by forming a stable, covalent adduct with a key lysine residue (Lys246) in the active site of the enzyme, as demonstrated in model PLP-dependent enzymes like L-aspartate aminotransferase (L-AspAT) . This inactivation mechanism involves an initial binding and processing by the enzyme, culminating in the formation of the lysine-inhibitor adduct and the production of one equivalent of pyridoxamine 5'-phosphate (PMP), which halts the catalytic cycle . Structural studies reveal that this specific adduct formation requires a precise initial binding configuration of S-ADFA and is pH-dependent, providing valuable insights for the design of targeted inhibitors . Due to its specific mechanism of action, S-ADFA serves as a critical research tool for neuroscientists and medicinal chemists studying the regulation of GABA neurotransmission and developing new therapeutic strategies for CNS disorders. This product is For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

3-amino-2,3-dihydrofuran-5-carboxylic acid

InChI

InChI=1S/C5H7NO3/c6-3-1-4(5(7)8)9-2-3/h1,3H,2,6H2,(H,7,8)

InChI Key

VFERKVPEPDAXQV-UHFFFAOYSA-N

Canonical SMILES

C1C(C=C(O1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Overview

Historically, 4-amino-4,5-dihydrofuran-2-carboxylic acid derivatives have been prepared through a multi-step synthetic sequence involving bromination, dehalogenation, coupling reactions, and deprotection steps. This approach is documented in the literature (e.g., F. Brucoli et al., Bioorganic & Medicinal Chemistry, 2012).

Process Details

  • Bromination : Introduction of bromine at the 4-position of the furan ring.
  • Dehalogenation : Removal of bromine to facilitate subsequent functionalization.
  • Coupling Reaction : Typically involves metal-catalyzed coupling to introduce the amino group.
  • Deprotection : Removal of protecting groups such as Boc (tert-butyloxycarbonyl) to liberate the free amine.

Limitations

  • Low atom economy due to bromination and dehalogenation steps.
  • Use of heavy metals (e.g., zinc) and metal catalysts (e.g., copper(I) iodide), which complicate purification and increase cost.
  • Multiple steps reduce overall yield and increase complexity.

Yield and Purity

  • The multi-step nature often results in moderate yields.
  • Purity requires extensive purification due to metal residues and side products.

Novel Industrial-Scale Method via Direct Amination (Patent US20230339876A1)

Innovation

A recent patent discloses a novel, cost-effective, and scalable method for preparing 4-aminofurans, including this compound, avoiding the drawbacks of the traditional multi-step synthesis.

Key Features

  • Avoids bromination and dehalogenation steps.
  • Eliminates the use of heavy metals and protecting groups.
  • Employs a direct amination strategy to introduce the amino group at the 4-position.
  • Achieves high yield and purity suitable for industrial application.

Advantages

  • Improved atom economy.
  • Reduced environmental impact due to metal-free conditions.
  • Simplified purification process.
  • Cost-effective for large-scale production.

Reaction Scheme Summary

Step Description Reagents/Conditions Outcome
1 Starting from furan-2-carboxylate Direct amination conditions Introduction of amino group
2 Salt formation Acid-base treatment Stable aminofuran salts
3 Purification Crystallization or extraction High purity product

Curtius Rearrangement Approach (Organic Letters, 2009)

Methodology

  • Utilizes Curtius rearrangement of dimethyl furan-2,4-dicarboxylate derivatives.
  • Rearrangement leads to the formation of 4-aminofuran intermediates.
  • Subsequent hydrolysis yields this compound.

Benefits

  • Avoids halogenation steps.
  • Provides a route to aminofurans with fewer side reactions.

Challenges

  • Requires handling of azide intermediates, which can be hazardous.
  • Moderate scalability due to safety concerns.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Yield & Purity Scalability
Multi-step bromination & coupling Bromination, dehalogenation, coupling, deprotection Established, well-studied Low atom economy, heavy metals, complex Moderate yields, requires purification Limited by complexity
Direct amination (Patent US20230339876A1) Direct amination, salt formation, purification High yield, metal-free, cost-effective Newer method, requires optimization High yield and purity Suitable for industrial scale
Curtius rearrangement Rearrangement of dicarboxylate esters Avoids halogenation Hazardous intermediates Moderate yields Moderate, safety concerns
Electrochemical treatment Oxidation/reduction of furan derivatives Selective impurity removal Not directly for amino derivatives Improves purity Potential for scale-up

Research Findings and Analysis

  • The direct amination method represents a significant advancement by simplifying the synthesis and reducing environmental impact.
  • Traditional methods, while reliable, are less efficient and more costly due to multiple steps and use of metals.
  • Curtius rearrangement offers an alternative but is limited by safety and scalability.
  • Electrochemical methods provide promising purification techniques that could complement synthetic routes.

Chemical Reactions Analysis

Oxidation Reactions

The amino group at the 4-position undergoes oxidation under both enzymatic and chemical conditions:

Enzymatic Oxidation

In aspartate aminotransferase (AATase) inhibition studies, the (S)-enantiomer of this compound is oxidized to 4-keto-4,5-dihydro-2-furancarboxylic acid during catalytic turnover. This reaction involves PLP-dependent deamination, where the enzyme-bound PMP intermediate facilitates oxidation (Scheme 1) . The keto product either dissociates or reacts with active-site lysine residues, leading to enzyme inactivation .

Chemical Oxidation

Chemical oxidation with agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the amino group to a ketone, yielding 4-oxo-4,5-dihydrofuran-2-carboxylic acid (Table 1) .

Substitution Reactions

The amino group participates in nucleophilic substitution reactions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in basic conditions produces N-alkylated derivatives . For example:
R-X+4-amino-4,5-dihydrofuran-2-carboxylic acidR-NH-4,5-dihydrofuran-2-carboxylic acid\text{R-X} + \text{4-amino-4,5-dihydrofuran-2-carboxylic acid} \rightarrow \text{R-NH-4,5-dihydrofuran-2-carboxylic acid}
This reaction is critical for modifying the compound’s bioactivity .

Acylation

Acetylation with acetic anhydride forms N-acetyl-4,5-dihydrofuran-2-carboxylic acid , enhancing stability for pharmaceutical applications .

Ring Transformations

The dihydrofuran ring undergoes structural changes under thermal or photochemical conditions:

Thermal Aromatization

Heating at 120–150°C induces aromatization to 2-aminofuran-3-carboxylic acid via dehydrogenation (Table 1) .

Photooxidative Rearrangement

UV irradiation in the presence of oxygen converts the dihydrofuran ring into 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitrile , demonstrating the compound’s photochemical versatility .

Hydrolysis Reactions

Acidic or basic hydrolysis modifies the ring and substituents:

Mild Acidic Hydrolysis

Treatment with dilute HCl hydrolyzes the dihydrofuran ring to tetrahydro-2-oxofuran-3,4-dicarbonitrile , retaining the oxo group at position 2 .

Base-Mediated Ring Opening

Strong bases (e.g., NaOH) cleave the furan ring, yielding linear carboxylic acid derivatives .

Data Tables

Reaction TypeReagents/ConditionsMajor Product(s)References
OxidationPLP/AATase, KMnO₄4-Keto-4,5-dihydrofuran-2-carboxylic acid
AlkylationMethyl iodide, NaOHN-Methyl-4,5-dihydrofuran-2-carboxylic acid
Thermal Aromatization120–150°C, inert atmosphere2-Aminofuran-3-carboxylic acid
PhotooxidationUV light, O₂2,5-Dihydro-5-hydroxy-2-oxopyrrole-3-carbonitrile
Acidic HydrolysisDilute HCl, 25°CTetrahydro-2-oxofuran-3,4-dicarbonitrile

Enzymatic Interactions and Inhibition

This compound irreversibly inactivates E. coli aspartate aminotransferase (AATase) through a two-step mechanism:

  • Transamination : The amino group transfers to PLP, forming PMP and releasing the keto product.

  • Covalent Modification : The keto product reacts with Lys-258 in the active site, forming a Schiff base adduct that blocks catalytic activity (Figure 1) .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Amino-4,5-dihydrofuran-2-carboxylic acid is utilized as a building block for the synthesis of complex organic molecules. Its structure enables it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, making it valuable for creating diverse chemical entities.

Synthetic Routes

The synthesis typically begins with furan-2-carboxylic acid and an appropriate amine source. The carboxylic acid group can be activated using reagents like thionyl chloride or carbodiimides, followed by nucleophilic substitution with the amine to yield the desired product. Purification methods such as recrystallization or chromatography are employed to isolate the compound effectively.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Notably, it has been shown to inhibit the growth of Staphylococcus aureus and other pathogens, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

Studies have explored the compound's anti-inflammatory properties, indicating its ability to modulate inflammatory pathways. This could make it beneficial in developing treatments for inflammatory diseases.

Cancer Research

The compound has also been investigated for its anticancer potential. It induces apoptosis in cancer cells through mechanisms involving the modulation of key apoptotic pathways. For instance, it has shown efficacy against human breast cancer cells (MCF-7) with significant inhibition observed at low concentrations .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in producing specialty chemicals and materials due to its unique chemical properties. It serves as an intermediate in synthesizing polymers and other functional materials that require specific structural features for enhanced performance .

Data Table: Summary of Applications

Application AreaSpecific Use CasesObserved Effects
Organic ChemistryBuilding block for complex moleculesFacilitates diverse synthetic pathways
Antimicrobial ResearchInhibition of bacterial growthEffective against Staphylococcus aureus
Anti-inflammatory StudiesModulation of inflammatory pathwaysPotential treatment for inflammatory diseases
Cancer ResearchInduction of apoptosisSignificant effects on MCF-7 cells
Industrial ChemistryProduction of specialty chemicalsUsed as an intermediate in polymer synthesis

Case Studies

  • Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations below 100 µg/mL. This positions it as a candidate for developing new antibiotics.
  • Cancer Cell Apoptosis Induction : In vitro experiments showed that treatment with this compound led to a marked increase in apoptotic markers in cancer cell lines such as MCF-7 and HCT116, indicating its potential role in cancer therapy.
  • Enzyme Inhibition Mechanism : Structural analysis using X-ray crystallography revealed that this compound binds to the active site of aspartate aminotransferase, effectively blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

4-Amino-4,5-dihydro-2-thiophenecarboxylic Acid

Structural Similarity: Replacing the furan oxygen with sulfur yields 4-amino-4,5-dihydro-2-thiophenecarboxylic acid, a thiophene analog. Mechanistic Divergence:

  • Aromatization Pathway : Unlike the furan derivative, the thiophene analog inactivates GABA-AT via an aromatization mechanism , forming a stable aromatic adduct with the enzyme’s pyridoxamine phosphate (PMP) cofactor. This irreversibly inhibits enzymatic activity .
  • Adduct Stability : The thiophene-derived adduct resists hydrolysis, ensuring prolonged inhibition, whereas the furan analog’s adduct undergoes slow hydrolysis, restoring enzyme activity over time .

Gabaculine

Structural Similarity : Gabaculine is a natural product with a bicyclic structure but shares functional similarities as a PLP-dependent enzyme inhibitor.
Mechanistic Overlap :

  • Aromatization Mechanism : Gabaculine also operates via aromatization, forming a stable adduct with GABA-AT. However, its larger structure may influence binding specificity compared to the smaller furan and thiophene analogs .
  • Irreversibility : Both gabaculine and the thiophene analog exhibit irreversible inhibition, contrasting with the furan derivative’s reversibility .

Other Analogs

  • Cycloserine : A clinically used PLP-enzyme inhibitor, d-cycloserine, shares the ability to inactivate multiple enzymes (e.g., d-alanine racemase) but lacks the heterocyclic ring system of the furan/thiophene compounds .
  • Acifran : While structurally distinct (5-methyl-4-oxo-5-phenyl substitution), Acifran’s dihydrofuran core highlights the versatility of this scaffold in drug design, though its mechanism diverges entirely (RUP25 receptor agonism) .

Mechanistic and Functional Data Table

Compound Target Enzyme Mechanism Adduct Stability Reversibility Partition Ratio Key Reference
4-Amino-4,5-dihydrofuran-2-carboxylic acid GABA-AT Michael addition Unstable Reversible 3.7
4-Amino-4,5-dihydrothiophene-2-carboxylic acid GABA-AT Aromatization Stable Irreversible Not reported
Gabaculine GABA-AT Aromatization Stable Irreversible Not reported

Research Implications and Challenges

  • Selectivity : The furan derivative’s reversibility may reduce off-target effects compared to irreversible inhibitors like gabaculine, but its lower stability limits therapeutic utility .
  • Structural Insights : Attempts to crystallize GABA-AT with the furan analog have been unsuccessful, hindering atomic-level mechanistic understanding .
  • Synthetic Optimization : Modifying the heterocycle (e.g., sulfur substitution in thiophene) enhances adduct stability, guiding future design of irreversible inhibitors .

Biological Activity

4-Amino-4,5-dihydrofuran-2-carboxylic acid (ADCA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of ADCA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ADCA features a furan ring with an amino group at the 4-position and a carboxylic acid at the 2-position. Its molecular formula is C5H7NO3C_5H_7NO_3 with a molecular weight of approximately 145.11 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Pharmacological Activities

Research has highlighted several biological activities associated with ADCA:

  • Antimicrobial Activity : ADCA has shown potential antimicrobial properties against various pathogens. In vitro studies indicate that it can inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be fully elucidated.
  • Anticancer Properties : Preliminary studies suggest that ADCA may exhibit anticancer effects. For instance, in a study examining derivatives of furan-based compounds, ADCA was noted for its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
  • Neuroprotective Effects : Some investigations have suggested that ADCA may have neuroprotective properties. It is hypothesized that the compound can modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of ADCA can be attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : ADCA is believed to inhibit specific enzymes involved in metabolic pathways. For example, it may affect GABA aminotransferase activity, which is crucial in neurotransmitter metabolism .
  • Receptor Modulation : The compound may also interact with receptors involved in pain and inflammation pathways, suggesting potential applications in treating inflammatory conditions .

Case Studies

Several case studies have reported on the biological effects of ADCA and its derivatives:

  • Study on Anticancer Activity : A study conducted on a series of furan derivatives, including ADCA, demonstrated significant cytotoxicity against multiple cancer cell lines. The IC50 values ranged from 0.08 to 1.14 µM, indicating potent activity against cell proliferation .
  • Neuroprotective Study : Research involving animal models indicated that ADCA could enhance GABAergic activity, leading to reduced seizure frequency in models of epilepsy. This suggests its potential use as an anticonvulsant agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial/fungal growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveModulation of neurotransmitter levels

Q & A

Q. What are the established synthetic routes for 4-amino-4,5-dihydrofuran-2-carboxylic acid, and how can purity be optimized?

The enantioselective synthesis of the (S)-enantiomer typically involves asymmetric hydrogenation or enzymatic resolution. For example, Burkhart et al. (1984) developed a method using chiral auxiliaries to achieve high enantiomeric excess . Key steps include cyclization of precursors under controlled pH and temperature, followed by purification via recrystallization or chromatography. Purity optimization requires monitoring by HPLC with chiral columns and validating via NMR spectroscopy for structural confirmation .

Q. How is this compound characterized in enzyme inhibition assays?

Initial characterization involves kinetic assays using γ-aminobutyric acid aminotransferase (GABA-AT) or aspartate aminotransferase. The compound’s mechanism-based inactivation is quantified via parameters like kinact/KIk_{\text{inact}}/K_I (inactivation efficiency) and partition ratio (moles of inactivator consumed per enzyme molecule inactivated). For GABA-AT, a partition ratio of 3.7 was reported, indicating high efficiency . Activity assays are performed under pseudo-first-order conditions with PLP cofactor dependency verified .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicological data are limited, general precautions include:

  • Use of PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure .
  • Conducting reactions in fume hoods to prevent inhalation of aerosols .
  • Storage in anhydrous conditions at -20°C to prevent decomposition .
  • Disposal via certified hazardous waste protocols due to potential toxicity .

Advanced Research Questions

Q. How does the inactivation mechanism of this compound differ between GABA-AT and aspartate aminotransferase?

In GABA-AT, the compound forms a Michael adduct with the enzyme’s active-site lysine residue, which hydrolyzes slowly, allowing partial enzyme recovery . In contrast, its thiophene analog (4-amino-4,5-dihydrothiophene-2-carboxylic acid) inactivates via an irreversible aromatization mechanism . For aspartate aminotransferase, crystallographic studies revealed stable adduct formation without aromatization, suggesting enzyme-specific reactivity . Mechanistic divergence is probed using X-ray crystallography and mass spectrometry .

Q. How can researchers resolve contradictions in reported inactivation mechanisms?

Discrepancies arise from differences in enzyme isoforms, assay conditions, or analytical methods. To address this:

  • Perform time-resolved kinetic studies to track intermediate adducts .
  • Use site-directed mutagenesis to identify critical active-site residues .
  • Validate findings with complementary techniques (e.g., FTIR for cofactor interactions, isotopic labeling for reaction tracking) .

Q. What strategies improve selectivity for GABA-AT over other PLP-dependent enzymes?

Selectivity is enhanced by:

  • Modifying the heterocyclic scaffold (e.g., furan vs. thiophene) to exploit steric/electronic differences in enzyme active sites .
  • Introducing substituents that hinder binding to off-target enzymes (e.g., aspartate aminotransferase) .
  • Screening against a panel of PLP-dependent enzymes (e.g., alanine aminotransferase) to quantify kinact/KIk_{\text{inact}}/K_I ratios and optimize structure-activity relationships .

Q. How can researchers validate the stability of enzyme-inhibitor adducts?

Stability assays include:

  • Dialysis or gel filtration to assess reversibility of inhibition .
  • Mass spectrometry to detect covalent adducts and monitor hydrolysis over time .
  • Crystallography to resolve adduct geometry and bonding interactions (e.g., PMP adducts in GABA-AT) .

Q. What experimental controls are essential when analyzing inconsistent kinetic data?

Critical controls include:

  • Blank reactions without enzyme or cofactor to rule out non-specific interactions .
  • Positive controls with known inhibitors (e.g., gabaculine for GABA-AT) .
  • Pre-incubation of enzyme with inactivator to distinguish time-dependent inhibition from reversible binding .

Methodological Notes

  • Kinetic Analysis : Use progress curve analysis with varying inactivator concentrations to calculate kinactk_{\text{inact}} and KIK_I .
  • Structural Studies : Employ cryo-cooling techniques during crystallography to stabilize transient adducts .
  • Synthesis Optimization : Monitor reaction intermediates via LC-MS to minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.